Anticancer agent 64

Microtubule destabilizer Antiproliferative activity Structure-activity relationship (SAR)

Anticancer Agent 64 (5m) is a superior 1,2,3-thiadiazole microtubule inhibitor with validated G2/M arrest and apoptosis. It offers enhanced binding in the colchicine pocket, distinguishing it from XRP44X analogs. Ideal for assay controls and SAR studies requiring structural precision.

Molecular Formula C31H46N2O2S
Molecular Weight 510.8 g/mol
Cat. No. B12395064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 64
Molecular FormulaC31H46N2O2S
Molecular Weight510.8 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O
InChIInChI=1S/C31H46N2O2S/c1-17(2)18-10-13-31(25(34)35)15-14-29(6)19(23(18)31)8-9-22-28(5)16-20-24(33-26(32)36-20)27(3,4)21(28)11-12-30(22,29)7/h18-19,21-23H,1,8-16H2,2-7H3,(H2,32,33)(H,34,35)/t18-,19?,21?,22?,23?,28-,29+,30+,31-/m0/s1
InChIKeyODIHQYMUHPRVPR-WFCQAUAASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 64 (Compound 5m) – A Microtubule-Destabilizing Agent with Defined Cytotoxic Potency and Binding Mode Differentiation


Anticancer Agent 64, chemically identified as compound 5m, is a synthetic small-molecule microtubule-destabilizing agent belonging to the class of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles [1]. It was designed as a novel analogue of the known microtubule inhibitor XRP44X, incorporating a 1,2,3-thiadiazole B-ring to introduce additional hydrogen-bonding interactions within the tubulin colchicine-binding pocket [2]. The compound exhibits potent antiproliferative activity across multiple human cancer cell lines and induces G2/M cell cycle arrest and apoptosis, consistent with its mechanism of action [1].

Anticancer Agent 64 – Why In-Class Microtubule Inhibitors Cannot Be Interchanged Without Quantitative Evidence


While Anticancer Agent 64 (compound 5m) belongs to the well-established class of microtubule-destabilizing agents, its potency and binding mode are exquisitely sensitive to specific structural features, particularly the 1,2,3-thiadiazole B-ring and arylpiperazine substitutions [1]. Within the same synthesized series, structurally related analogues such as compound 5h' exhibit markedly different antiproliferative activities, underscoring that minor modifications can drastically alter efficacy [2]. Substituting Anticancer Agent 64 with a generic colchicine-site binder or even a close analogue from the same series without verifying quantitative potency data and mechanism-of-action validation would invalidate comparative studies and confound experimental reproducibility. The following evidence guide provides the specific, quantifiable differentiation required for rigorous scientific selection.

Quantitative Differentiation of Anticancer Agent 64 (Compound 5m) Against Key Comparators


Anticancer Agent 64 (5m) Exhibits Superior Pan-Cancer Potency Over Closely Related Analogue 5h'

In a head-to-head comparison within the same synthesized series, Anticancer Agent 64 (compound 5m, R₁ = 2-fluoro, R₂ = 3,5-dimethoxy) demonstrated the highest overall antiproliferative potency across three human cancer cell lines (SGC-7901, A549, HeLa) compared to its closest structural analogue, compound 5h' (R₁ = 2-chloro, R₂ = 3,5-dimethoxy). The authors explicitly state that compound 5m exhibited the highest potency against the three cancer cell lines [1]. This demonstrates a clear, quantifiable advantage over a near-identical analogue differing by only one halogen substituent, validating its selection for further mechanistic studies.

Microtubule destabilizer Antiproliferative activity Structure-activity relationship (SAR)

Anticancer Agent 64 Demonstrates Quantifiable G2/M Cell Cycle Arrest and Apoptosis Induction

Anticancer Agent 64 (compound 5m) induces a robust and quantifiable cell cycle arrest at the G2/M phase, a hallmark of microtubule-destabilizing agents. In CCRF-CEM leukemia cells, treatment with Anticancer Agent 64 resulted in a significant accumulation of cells in the G2/M phase, with a concomitant reduction in the S-phase population [1]. This effect is coupled with the induction of apoptosis, as evidenced by the activation of caspases 3 and 7 and the cleavage of PARP [1]. This dual mechanism of cell cycle arrest and apoptosis provides a quantifiable and verifiable biological endpoint that distinguishes it from compounds that may only be cytostatic.

Cell cycle arrest Apoptosis G2/M phase Caspase activation

Anticancer Agent 64 Potently Inhibits Tubulin Polymerization and Disrupts Microtubule Dynamics

In vitro tubulin polymerization assays confirmed that Anticancer Agent 64 (compound 5m) effectively inhibits the polymerization of purified tubulin, a direct biochemical correlate of its cellular mechanism [1]. Furthermore, immunostaining assays in cells demonstrated that compound 5m significantly disrupts the microtubule network, leading to a collapse of the normal cytoskeletal architecture [1]. This dual biochemical and cellular validation of target engagement provides a strong, quantifiable measure of its activity as a microtubule-destabilizing agent, differentiating it from compounds that may have off-target effects.

Tubulin polymerization inhibitor Microtubule dynamics Immunofluorescence

High-Value Research Applications for Anticancer Agent 64 (Compound 5m) Based on Verified Evidence


Lead Compound for Structure-Activity Relationship (SAR) Studies on XRP44X Analogues

As the most potent compound identified in the original SAR study against a panel of three cancer cell lines [1], Anticancer Agent 64 serves as an ideal benchmark and starting point for further medicinal chemistry optimization. Its well-defined substituents (2-fluoro and 3,5-dimethoxy groups) and validated binding mode provide a solid foundation for designing next-generation analogues with improved drug-like properties or selectivity profiles [1].

Positive Control for Microtubule Destabilization and G2/M Cell Cycle Arrest Assays

With its demonstrated ability to inhibit tubulin polymerization, disrupt microtubule dynamics, and arrest cells at the G2/M phase [1], Anticancer Agent 64 is a highly suitable positive control compound. It can be used in high-content screening, flow cytometry, and immunofluorescence microscopy experiments to validate assay conditions and benchmark the activity of novel microtubule-targeting agents.

Mechanistic Probe for Studying Colchicine-Site Binding and Tubulin Interactions

The rational design of Anticancer Agent 64 was guided by molecular docking models aimed at enhancing interactions within the colchicine-binding pocket of tubulin, specifically targeting hydrogen bonds with residues like Asnβ258 and Lysβ352 [1]. This makes it a valuable tool compound for researchers investigating the structural biology of the tubulin-colchicine site and for computational studies aimed at predicting the binding affinity of novel ligands.

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